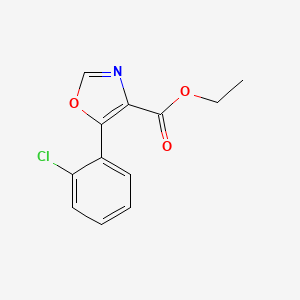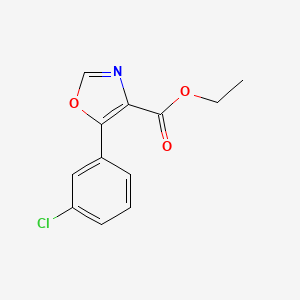
2-Formyl-5-(2-methylphenyl)phenol, 95%
Übersicht
Beschreibung
2-Formyl-5-(2-methylphenyl)phenol, 95% (2FMPP) is an aromatic organic compound that is widely used in the synthesis of pharmaceuticals, fragrances, and other chemicals. It is a derivative of the phenol family and is characterized by an aromatic ring containing a hydroxyl group. 2FMPP is a colorless solid with a molecular weight of 154.2 g/mol and a melting point of 70-72 °C.
Wirkmechanismus
2-Formyl-5-(2-methylphenyl)phenol, 95% acts as a catalyst in the reaction of 2-methylphenol and formaldehyde. The reaction occurs via a nucleophilic substitution of the hydroxyl group of 2-methylphenol with the formaldehyde, forming a methyl ether group. This reaction is accelerated by the presence of an acid catalyst.
Biochemical and Physiological Effects:
2-Formyl-5-(2-methylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxicity or adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(2-methylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a colorless solid, so it is easy to handle and store. It is also relatively inexpensive and can be synthesized in high yields. The main limitation of 2-Formyl-5-(2-methylphenyl)phenol, 95% is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2-Formyl-5-(2-methylphenyl)phenol, 95% could focus on its use as a catalyst in other organic synthesis reactions. It could also be explored as a potential reactant in the synthesis of other aromatic compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, new methods of synthesizing 2-Formyl-5-(2-methylphenyl)phenol, 95% could be explored, such as the use of green chemistry techniques.
Synthesemethoden
2-Formyl-5-(2-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-methylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution of sodium chloride and the product is isolated by distillation. The yield of the reaction is typically 95%.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(2-methylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other chemicals. It has also been used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of styrene, and as a reactant in the synthesis of polyurethanes.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAAKKPAWSUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626538 | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343603-91-8 | |
| Record name | 3-Hydroxy-2′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















